molecular formula C4H3N3O2 B570401 4-Nitropyrimidine CAS No. 122429-13-4

4-Nitropyrimidine

Cat. No. B570401
CAS RN: 122429-13-4
M. Wt: 125.087
InChI Key: OSPOSTLNPSOSSA-UHFFFAOYSA-N
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Description

4-Nitropyridine is a key intermediate in medicinal products . It can be an excellent starting material for the preparation of pyridine derivatives, which are important synthetic intermediates for new pesticides and medicines .


Synthesis Analysis

4-Nitropyridine can be successfully prepared from pyridine N-oxide in a two-step approach . Pyridine N-oxide is nitrated with HNO and H2SO to give 4-nitropyridine N-oxide, followed by reaction with PCl to give the final product . The continuous flow methodology is used to minimize accumulation of the highly energetic and potentially explosive nitration product . By employing continuous extraction in the nitration step and applying the optimized conditions, a throughput of 0.716 kg 4-nitropyridine product per day from pyridine N-oxide with 83% yield and high selectivity in a continuous flow system was achieved .


Molecular Structure Analysis

The molecular formula of 4-Nitropyridine is C5H4N2O2 .


Chemical Reactions Analysis

The pathway to 4-nitropyridine via the pyridine N-oxide involves two steps, including a nitration step and a reduction step . The nitration reaction is a key step and with the use of HNO – 3 H 2SO mixed acid as the nitration reagent is usually exothermic and at higher temperatures, which can result in polynitration .


Physical And Chemical Properties Analysis

2,4-Dichloro-5-nitropyrimidine, a compound similar to 4-Nitropyridine, has a melting point range of 29 - 30 °C .

Scientific Research Applications

  • Antitumor Agents : A series of 2,4,6-trisubstituted-5-nitropyrimidines showed inhibition of cell proliferation in vitro, with 6-(dibromomethyl)-2-methoxy-4-morpholino-5-nitropyrimidine being the most potent compound. These compounds suggested an alkylation mechanism of action (Thompson et al., 1997).

  • Transformation into Pyrazoles : 4-Methoxy-5-nitropyrimidine can be converted into 3-amino-4-nitropyrazole using ethanolic hydrazine hydrate. This transformation provides insights into the reactivity and potential applications of nitropyrimidines in synthesizing pyrazole derivatives (Biffin et al., 1968).

  • Synthesis of Olomoucine : 4,6-Dichloro-2-(methylthio)-5-nitropyrimidine was used as a building block for the synthesis of olomoucine, demonstrating its utility in the regiocontrolled synthesis of substituted purines and related scaffolds (Hammarström et al., 2002).

  • Ring Transformation Reactions : 3-Methyl-5-nitropyrimidin-4(3H)-one reacts with carbonyl compounds to produce different kinds of ring transformations, offering synthetic equivalents for various functional groups and aiding in the development of heterocyclic chemistry (Nishiwaki et al., 2003).

  • Synthesis of Aromatic Substitutes : An unusual aromatic substitution reaction was observed in the synthesis of 2-amino-4,6-dichloro-5-nitropyrimidine, which is an intermediate in the preparation of nitropyrimidines as inactivators of the DNA repairing protein MGMT (Lopez et al., 2009).

  • Antibacterial and Antioxidant Agents : A new series of 2,4-diaryl-6-methyl-5-nitropyrimidines exhibited significant activity against various bacterial strains and demonstrated antioxidant properties, indicating their potential in medicinal chemistry (Sura et al., 2013).

  • Cerebral Protective Agents : Novel 4-arylpyrimidine derivatives, with amino moieties in the pyrimidine ring, showed anti-anoxic activity and effectiveness against lipid peroxidation, highlighting their potential in neuroprotection (Kuno et al., 1992).

Safety And Hazards

4-Nitropyridine may cause skin irritation, serious eye irritation, and respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray, avoid contact with skin and eyes, and use personal protective equipment .

Future Directions

4-Nitropyridine has potential for large-scale industrial production as a green primary explosive . Its simple synthesis route, free of heavy metal and expensive raw materials, makes it promising for quick realization in large-scale industrial production .

properties

IUPAC Name

4-nitropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3N3O2/c8-7(9)4-1-2-5-3-6-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSPOSTLNPSOSSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CN=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10663903
Record name 4-Nitropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10663903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitropyrimidine

CAS RN

122429-13-4
Record name 4-Nitropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10663903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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